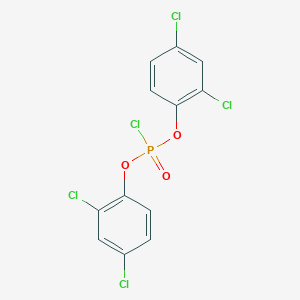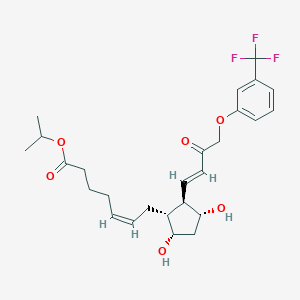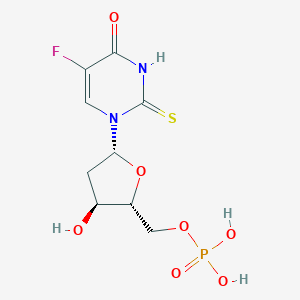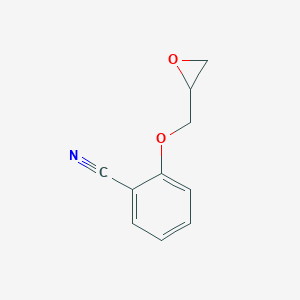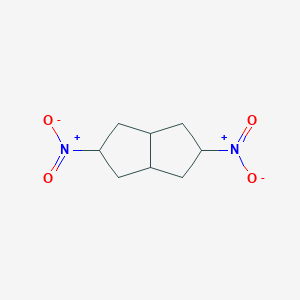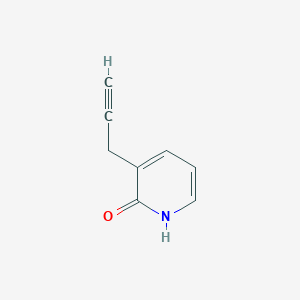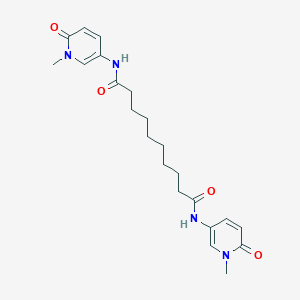
N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide, also known as BTO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using different methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide is not fully understood. However, it has been suggested that N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide inhibits the growth of cancer cells by inducing apoptosis through the activation of caspases. N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has also been found to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF). In addition, N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has been found to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor kappa B (NF-κB).
Effets Biochimiques Et Physiologiques
N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide inhibits the growth of cancer cells and induces apoptosis. N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has also been found to inhibit angiogenesis and the production of pro-inflammatory cytokines. In vivo studies have shown that N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has anticancer and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide is also stable and can be stored for a long time. However, N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous solutions. In addition, N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has low bioavailability, which limits its use in vivo.
Orientations Futures
There are several future directions for the study of N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide. One direction is to investigate the potential of N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide as an anticancer and anti-inflammatory agent in vivo. Another direction is to explore the use of N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science. Further studies are also needed to understand the mechanism of action of N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide and to improve its bioavailability.
Conclusion:
In conclusion, N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has been synthesized using different methods and has shown promising results in various studies. N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has potential as an anticancer and anti-inflammatory agent and has been used as a ligand for the synthesis of metal complexes. Further studies are needed to understand the mechanism of action of N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide and to improve its bioavailability.
Méthodes De Synthèse
N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide can be synthesized using different methods, including the reaction of 2-aminobenzothiazole with 1,8-octanedioic acid in the presence of thionyl chloride and triethylamine. Another method involves the reaction of 2-aminobenzothiazole with octanedioic acid and acetic anhydride in the presence of triethylamine. The yield of N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide using these methods is around 60-70%.
Applications De Recherche Scientifique
N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has shown promising results as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has also shown potential as an anti-inflammatory agent and has been found to inhibit the production of pro-inflammatory cytokines. In material science, N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has been used as a ligand for the synthesis of metal complexes.
Propriétés
Numéro CAS |
148805-98-5 |
|---|---|
Nom du produit |
N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide |
Formule moléculaire |
C22H30N4O4 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
N,N'-bis(1-methyl-6-oxopyridin-3-yl)decanediamide |
InChI |
InChI=1S/C22H30N4O4/c1-25-15-17(11-13-21(25)29)23-19(27)9-7-5-3-4-6-8-10-20(28)24-18-12-14-22(30)26(2)16-18/h11-16H,3-10H2,1-2H3,(H,23,27)(H,24,28) |
Clé InChI |
WLGABTVEZHOVSB-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=CC1=O)NC(=O)CCCCCCCCC(=O)NC2=CN(C(=O)C=C2)C |
SMILES canonique |
CN1C=C(C=CC1=O)NC(=O)CCCCCCCCC(=O)NC2=CN(C(=O)C=C2)C |
Autres numéros CAS |
148805-98-5 |
Synonymes |
I4-BT8MeDNH2 N,N'-bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



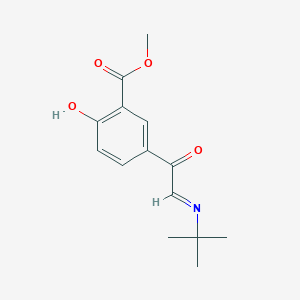
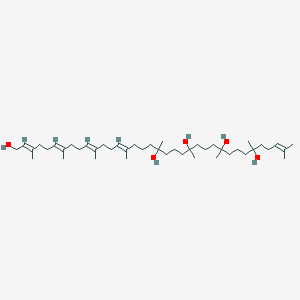
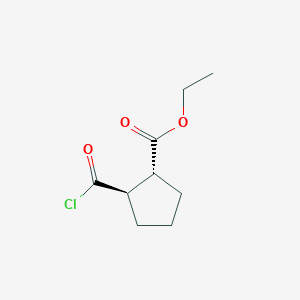

![3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride](/img/structure/B125147.png)
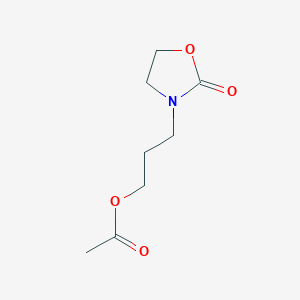
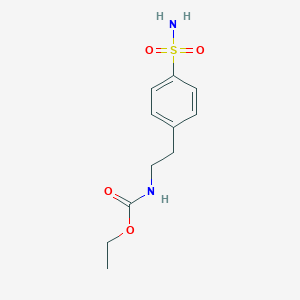
![N-[2-[4-(acetylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B125153.png)
